(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine
Overview
Description
(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine, also known as R-2-MEPEA, is a chiral amine compound that is used in a wide variety of scientific research applications, including the synthesis of pharmaceuticals and other chemicals, as well as in biochemistry and physiology studies.
Scientific Research Applications
1. DNA Binding and Cytotoxicity Studies
(R)-2-(1-Methylpyrrolidin-2-yl)ethanamine has been studied in the context of Cu(II) complexes with tridentate ligands for DNA binding and cytotoxicity. These complexes demonstrate good DNA binding propensity and minor structural changes in calf thymus DNA. Their cytotoxicity assays indicate low toxicity for different cancer cell lines (Kumar et al., 2012).
2. Synthesis of Key Intermediates in Drug Development
Efficient synthesis and practical resolution of derivatives of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine have been developed, particularly in the context of being key intermediates for the synthesis of various drugs. This includes a focus on achieving high purity and yield, important for large-scale pharmaceutical applications (Mathad et al., 2011).
3. Catalysis in Organic Reactions
Derivatives of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine have been utilized in catalytic activities, particularly in the asymmetric transfer hydrogenation of ketones. This involves the synthesis of chiral synthons and examining their catalytic efficacy and mechanisms (Kumah et al., 2019).
4. QSAR Assay in Pharmacology
The compound has applications in quantitative structure-activity relationship (QSAR) assays. This involves analyzing its pharmacological activity and its interaction with biochromatographic models, aiding in the prediction of the pharmacological activity of new drug candidates (Brzezińska et al., 2003).
5. Structural Characterization in Chemistry
Structural elucidation studies of chiral complexes involving (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine have been conducted. These studies focus on understanding the geometries and properties of such complexes, which are crucial for their applications in catalysis and materials science (Ngcobo et al., 2021).
6. Neurochemical Pharmacology
Studies in neurochemical pharmacology have explored derivatives of (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine. These studies assess the potency and efficacy of these compounds at specific receptors, which is critical for understanding their psychoactive properties and potential therapeutic applications (Eshleman et al., 2018).
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that similar compounds can have various adme properties, which can impact their bioavailability .
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-(1-Methylpyrrolidin-2-yl)ethanamine. These factors can include temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
2-[(2R)-1-methylpyrrolidin-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHGJPJOMCXSKN-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288117 | |
Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
422545-96-8 | |
Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422545-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-1-Methyl-2-pyrrolidineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrrolidineethanamine, 1-methyl-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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